Cas no 1448030-54-3 (4-phenyl-N-{2-2-(pyrimidin-2-yl)-1H-imidazol-1-ylethyl}butanamide)

4-Phenyl-N-{2-[2-(pyrimidin-2-yl)-1H-imidazol-1-yl]ethyl}butanamide is a synthetic organic compound featuring a phenylbutanamide core linked to a pyrimidinyl-substituted imidazole moiety via an ethyl spacer. This structure suggests potential utility in medicinal chemistry, particularly as a kinase inhibitor or receptor modulator, given the presence of heterocyclic motifs known for bioactivity. The pyrimidine and imidazole groups may enhance binding affinity and selectivity toward biological targets. The compound's design allows for further derivatization, making it a versatile intermediate in drug discovery. Its well-defined molecular architecture supports precise structure-activity relationship studies, aiding in the development of targeted therapeutics. Suitable for research applications requiring tailored pharmacophores.
4-phenyl-N-{2-2-(pyrimidin-2-yl)-1H-imidazol-1-ylethyl}butanamide structure
1448030-54-3 structure
商品名:4-phenyl-N-{2-2-(pyrimidin-2-yl)-1H-imidazol-1-ylethyl}butanamide
CAS番号:1448030-54-3
MF:C19H21N5O
メガワット:335.402943372726
CID:6382782
PubChem ID:71808193

4-phenyl-N-{2-2-(pyrimidin-2-yl)-1H-imidazol-1-ylethyl}butanamide 化学的及び物理的性質

名前と識別子

    • 4-phenyl-N-{2-2-(pyrimidin-2-yl)-1H-imidazol-1-ylethyl}butanamide
    • AKOS024562782
    • 4-phenyl-N-{2-[2-(pyrimidin-2-yl)-1H-imidazol-1-yl]ethyl}butanamide
    • 4-phenyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)butanamide
    • 4-phenyl-N-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]butanamide
    • F6439-6967
    • 1448030-54-3
    • インチ: 1S/C19H21N5O/c25-17(9-4-8-16-6-2-1-3-7-16)20-12-14-24-15-13-23-19(24)18-21-10-5-11-22-18/h1-3,5-7,10-11,13,15H,4,8-9,12,14H2,(H,20,25)
    • InChIKey: GLHJXNDLONAFKN-UHFFFAOYSA-N
    • ほほえんだ: O=C(CCCC1C=CC=CC=1)NCCN1C=CN=C1C1N=CC=CN=1

計算された属性

  • せいみつぶんしりょう: 335.17461031g/mol
  • どういたいしつりょう: 335.17461031g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 25
  • 回転可能化学結合数: 8
  • 複雑さ: 393
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.5
  • トポロジー分子極性表面積: 72.7Ų

4-phenyl-N-{2-2-(pyrimidin-2-yl)-1H-imidazol-1-ylethyl}butanamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6439-6967-2mg
4-phenyl-N-{2-[2-(pyrimidin-2-yl)-1H-imidazol-1-yl]ethyl}butanamide
1448030-54-3
2mg
$59.0 2023-09-09
Life Chemicals
F6439-6967-5μmol
4-phenyl-N-{2-[2-(pyrimidin-2-yl)-1H-imidazol-1-yl]ethyl}butanamide
1448030-54-3
5μmol
$63.0 2023-09-09
Life Chemicals
F6439-6967-4mg
4-phenyl-N-{2-[2-(pyrimidin-2-yl)-1H-imidazol-1-yl]ethyl}butanamide
1448030-54-3
4mg
$66.0 2023-09-09
Life Chemicals
F6439-6967-20mg
4-phenyl-N-{2-[2-(pyrimidin-2-yl)-1H-imidazol-1-yl]ethyl}butanamide
1448030-54-3
20mg
$99.0 2023-09-09
Life Chemicals
F6439-6967-10μmol
4-phenyl-N-{2-[2-(pyrimidin-2-yl)-1H-imidazol-1-yl]ethyl}butanamide
1448030-54-3
10μmol
$69.0 2023-09-09
Life Chemicals
F6439-6967-10mg
4-phenyl-N-{2-[2-(pyrimidin-2-yl)-1H-imidazol-1-yl]ethyl}butanamide
1448030-54-3
10mg
$79.0 2023-09-09
Life Chemicals
F6439-6967-5mg
4-phenyl-N-{2-[2-(pyrimidin-2-yl)-1H-imidazol-1-yl]ethyl}butanamide
1448030-54-3
5mg
$69.0 2023-09-09
Life Chemicals
F6439-6967-15mg
4-phenyl-N-{2-[2-(pyrimidin-2-yl)-1H-imidazol-1-yl]ethyl}butanamide
1448030-54-3
15mg
$89.0 2023-09-09
Life Chemicals
F6439-6967-3mg
4-phenyl-N-{2-[2-(pyrimidin-2-yl)-1H-imidazol-1-yl]ethyl}butanamide
1448030-54-3
3mg
$63.0 2023-09-09
Life Chemicals
F6439-6967-25mg
4-phenyl-N-{2-[2-(pyrimidin-2-yl)-1H-imidazol-1-yl]ethyl}butanamide
1448030-54-3
25mg
$109.0 2023-09-09

4-phenyl-N-{2-2-(pyrimidin-2-yl)-1H-imidazol-1-ylethyl}butanamide 関連文献

4-phenyl-N-{2-2-(pyrimidin-2-yl)-1H-imidazol-1-ylethyl}butanamideに関する追加情報

4-Phenyl-N-{2-[2-(Pyrimidin-2-yl)-1H-imidazol-1-yl]ethyl}butanamide: A Comprehensive Overview

The compound with CAS No. 1448030-54-3, known as 4-phenyl-N-{2-[2-(pyrimidin-2-yl)-1H-imidazol-1-yl]ethyl}butanamide, is a structurally complex organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of imidazole derivatives, which are widely studied for their potential in drug discovery and development. The molecule's unique structure, incorporating a phenyl group, a pyrimidine ring, and an imidazole moiety, makes it a promising candidate for various therapeutic applications.

Recent studies have highlighted the antimicrobial properties of this compound, particularly its effectiveness against gram-positive bacteria. Researchers have found that the imidazole ring plays a crucial role in enhancing the molecule's ability to disrupt bacterial cell membranes. This finding has opened new avenues for the development of novel antibiotics, especially in light of the growing concern over antibiotic resistance.

In addition to its antimicrobial activity, 4-phenyl-N-{2-[2-(pyrimidin-2-yl)-1H-imidazol-1-yl]ethyl}butanamide has also shown potential in the treatment of neurodegenerative diseases. Preclinical studies suggest that the compound may inhibit the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's disease. The pyrimidine moiety within the molecule is believed to contribute significantly to this activity by interacting with key enzymes involved in amyloid formation.

The synthesis of this compound involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include the formation of the imidazole ring via cyclization reactions and the subsequent coupling of the phenyl and pyrimidine groups. Researchers have optimized these steps to achieve high yields and purity levels, ensuring that the compound is suitable for both preclinical and clinical studies.

From an environmental perspective, there is growing interest in understanding the ecotoxicological profile of this compound. Initial assessments indicate that it exhibits low toxicity towards non-target organisms, making it a safer option for therapeutic use compared to many conventional drugs. However, further studies are required to fully evaluate its long-term environmental impact.

Looking ahead, collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the development of this compound into a clinically viable drug. Its versatility as both an antimicrobial agent and a potential treatment for neurodegenerative diseases positions it as a valuable asset in the pipeline of innovative therapeutics.

In conclusion, 4-phenyl-N-{2-[2-(pyrimidin-2-yl)-1H-imidazol-1-yl]ethyl}butanamide (CAS No. 1448030-54-3) represents a significant advancement in medicinal chemistry. With its unique structure and diverse biological activities, this compound holds immense promise for addressing some of the most pressing challenges in modern medicine.

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